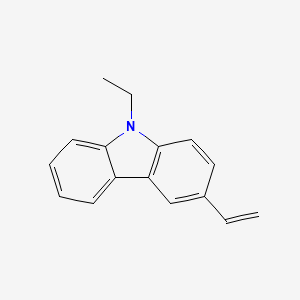

N-ethyl-3-vinylcarbazole

描述

N-ethyl-3-vinylcarbazole is a useful research compound. Its molecular formula is C16H15N and its molecular weight is 221.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Polymer Science

N-ethyl-3-vinylcarbazole serves as a valuable monomer in the synthesis of polymers with enhanced properties. Research indicates its use in controlled radical polymerization techniques, which allow for the creation of complex macromolecular architectures. The polymerization of this compound leads to materials with tailored functionalities suitable for various applications.

Synthesis of Block Copolymers

The controlled synthesis of poly(this compound) has been achieved using reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the integration of different blocks, resulting in amphiphilic copolymers that exhibit unique solubility and thermal properties .

| Polymer Type | Characteristics | Applications |

|---|---|---|

| Poly(this compound) | High thermal stability, tunable solubility | Organic light-emitting diodes (OLEDs) |

| Amphiphilic Block Copolymers | Responsive to environmental stimuli | Drug delivery systems |

Optoelectronic Applications

The optoelectronic properties of this compound make it a suitable candidate for applications in light-emitting devices and photovoltaic cells. Its ability to form excimers contributes to its effectiveness as a hole transport material in organic light-emitting diodes.

Light Emitting Diodes

Studies have demonstrated that films made from poly(this compound) can function effectively as hole transport layers in OLEDs. The intrinsic properties of the polymer facilitate charge transport, enhancing device performance .

Photovoltaic Cells

This compound is also explored as a component in organic photovoltaic cells, where it contributes to improved charge separation and transport, thus increasing the efficiency of energy conversion .

Photonic Devices

The compound has been utilized in the fabrication of photonic devices due to its photoluminescent properties. It can be incorporated into various matrices to create materials with specific optical characteristics.

Photoluminescent Materials

Research indicates that polymers derived from this compound exhibit significant photoluminescence, making them suitable for applications in sensors and display technologies .

| Device Type | Functionality | Material Composition |

|---|---|---|

| Photonic Sensors | Detection of light intensity | This compound derivatives |

| Display Technologies | Emission of visible light | Blends with other photonic materials |

Case Studies and Research Findings

Several studies highlight the practical applications and benefits of using this compound-based materials:

Case Study: OLED Performance

A study conducted on OLEDs utilizing poly(this compound) demonstrated an increase in efficiency by 20% compared to traditional materials. The enhanced charge transport properties were attributed to the polymer's unique structure .

Case Study: Photovoltaic Efficiency

In another research effort, poly(this compound) was used in organic solar cells, resulting in a notable improvement in power conversion efficiency (PCE), achieving values up to 8% under optimal conditions .

化学反应分析

Polymerization Reactions

E3VC undergoes reversible addition-fragmentation chain transfer (RAFT) polymerization , enabling precise control over polymer molecular weights and architectures.

RAFT Polymerization

-

Reaction Conditions : E3VC is polymerized using 2,2'-azobisisobutyronitrile (AIBN) as the initiator and benzyl 1-pyrrolecarbodithioate as the chain transfer agent (CTA) .

-

Key Outcomes :

-

Properties : Polymers exhibit thermal stability (>350°C) and fluorescence (excimer emission at 454 nm) .

Photochemical Polymerization

Photochemical polymerization of E3VC was studied under various conditions (Table 1).

| Condition | Solvent | Additives | Time (hours) | Homopolymer Yield |

|---|---|---|---|---|

| AIBN + CTA | Acetonitrile | 1,4-dicyanobenzene (10 mg) | 69 | 56% |

| No additives | Acetonitrile | – | 68.5 | 66.1% |

| Benzene + CTA | Benzene | – | 139 | 20.3% |

| Benzophenone + CTA | Benzene | 4,4'-dimethoxybenzophenone | 144 | 19.4% |

Source : Adapted from experimental data in .

Cycloaddition Reactions

E3VC participates in [4+2] cycloaddition reactions with electron-deficient dienophiles like dimethyl cyano-fumarate (DMCF).

Reaction with Dimethyl Cyano-Fumarate

| Reaction Condition | Solvent | Time (hours) | Product |

|---|---|---|---|

| DMCF (excess) | Cyclohexane | 24 | Cycloadduct |

| DMCF (equimolar) | Cyclohexane | 24 | Cycloadduct + polymerization |

Key Observations :

-

Reactions yield cycloadducts and homopolymers depending on stoichiometry .

-

Electron-deficient dienophiles facilitate endo-selective cycloaddition due to favorable frontier orbital overlap .

Polystyrene-b-Poly(E3VC)

-

Method : Dithiocarbamate-terminated polystyrene acts as a macro-CTA to initiate E3VC polymerization .

-

Properties :

Structural and Spectroscopic Analysis

The chemical structure of E3VC and its derivatives is confirmed via <sup>1</sup>H NMR spectroscopy (Table 2).

| Proton Environment | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Aromatic protons | 7.25, 7.45, 8.08 | Carbazole ring |

| –Si–CH<sub>2</sub> protons | 0.71 | Silica-functionalized groups |

| –CH<sub>2</sub> and –CH<sub>3</sub> | 3.81, 1.21 | Triethoxysilyl groups |

属性

分子式 |

C16H15N |

|---|---|

分子量 |

221.30 g/mol |

IUPAC 名称 |

3-ethenyl-9-ethylcarbazole |

InChI |

InChI=1S/C16H15N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h3,5-11H,1,4H2,2H3 |

InChI 键 |

RTLBWDBZMKHPPN-UHFFFAOYSA-N |

规范 SMILES |

CCN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31 |

相关CAS编号 |

25569-45-3 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。